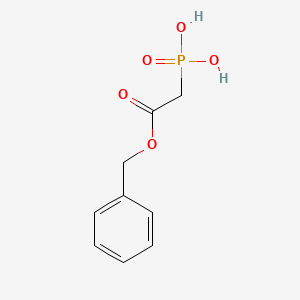
Acetic acid, phosphono-, 1-(phenylmethyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, phosphono-, 1-(phenylmethyl) ester is a chemical compound with a unique structure that combines the properties of acetic acid, phosphonic acid, and a phenylmethyl ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, phosphono-, 1-(phenylmethyl) ester typically involves the esterification of acetic acid with a phosphonic acid derivative and a phenylmethyl alcohol. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. Common reagents used in this synthesis include sulfuric acid or hydrochloric acid as catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of high-purity reagents and controlled reaction conditions is crucial to obtain a high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid, phosphono-, 1-(phenylmethyl) ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester group into an alcohol group.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Acetic acid, phosphono-, 1-(phenylmethyl) ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism by which acetic acid, phosphono-, 1-(phenylmethyl) ester exerts its effects involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release acetic acid and phosphonic acid derivatives, which can then participate in various biochemical reactions. The phenylmethyl group may also play a role in modulating the compound’s activity by interacting with hydrophobic regions of target molecules.
Comparación Con Compuestos Similares
Similar Compounds
Acetic acid, phenylmethyl ester: Shares the ester group but lacks the phosphonic acid moiety.
Phosphonoacetic acid: Contains the phosphonic acid group but lacks the ester and phenylmethyl groups.
Benzyl acetate: Similar ester structure but without the phosphonic acid group.
Uniqueness
Acetic acid, phosphono-, 1-(phenylmethyl) ester is unique due to the combination of acetic acid, phosphonic acid, and phenylmethyl ester functionalities. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
77530-34-8 |
|---|---|
Fórmula molecular |
C9H11O5P |
Peso molecular |
230.15 g/mol |
Nombre IUPAC |
(2-oxo-2-phenylmethoxyethyl)phosphonic acid |
InChI |
InChI=1S/C9H11O5P/c10-9(7-15(11,12)13)14-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,12,13) |
Clave InChI |
UOUMHOPNKUNGAB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)CP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















